molecular formula C21H18N2O6 B14773593 Methyl 2-[2-[6-(2-hydroxyphenoxy)pyrimidin-4-yl]oxyphenyl]-3-methoxyprop-2-enoate

Methyl 2-[2-[6-(2-hydroxyphenoxy)pyrimidin-4-yl]oxyphenyl]-3-methoxyprop-2-enoate

Cat. No.: B14773593
M. Wt: 394.4 g/mol
InChI Key: YNADFEGFUROIDY-UHFFFAOYSA-N
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Description

(E)-Methyl 2-(2-((6-(2-hydroxyphenoxy)pyrimidin-4-yl)oxy)phenyl)-3-methoxyacrylate is a complex organic compound with a unique structure that includes a pyrimidine ring and a methoxyacrylate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-Methyl 2-(2-((6-(2-hydroxyphenoxy)pyrimidin-4-yl)oxy)phenyl)-3-methoxyacrylate typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the pyrimidine ring, the introduction of the hydroxyphenoxy group, and the final coupling with the methoxyacrylate moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. The process may include purification steps such as recrystallization or chromatography to remove impurities and obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

(E)-Methyl 2-(2-((6-(2-hydroxyphenoxy)pyrimidin-4-yl)oxy)phenyl)-3-methoxyacrylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are critical for achieving the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives with different functional groups.

Scientific Research Applications

(E)-Methyl 2-(2-((6-(2-hydroxyphenoxy)pyrimidin-4-yl)oxy)phenyl)-3-methoxyacrylate has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound may be used in biochemical assays to study enzyme interactions and cellular processes.

    Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of (E)-Methyl 2-(2-((6-(2-hydroxyphenoxy)pyrimidin-4-yl)oxy)phenyl)-3-methoxyacrylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Properties

Molecular Formula

C21H18N2O6

Molecular Weight

394.4 g/mol

IUPAC Name

methyl 2-[2-[6-(2-hydroxyphenoxy)pyrimidin-4-yl]oxyphenyl]-3-methoxyprop-2-enoate

InChI

InChI=1S/C21H18N2O6/c1-26-12-15(21(25)27-2)14-7-3-5-9-17(14)28-19-11-20(23-13-22-19)29-18-10-6-4-8-16(18)24/h3-13,24H,1-2H3

InChI Key

YNADFEGFUROIDY-UHFFFAOYSA-N

Canonical SMILES

COC=C(C1=CC=CC=C1OC2=CC(=NC=N2)OC3=CC=CC=C3O)C(=O)OC

Origin of Product

United States

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